Kudingoside B

Beschreibung

Kudingoside B is a triterpenoid saponin first isolated from Ilex kudingcha, a plant traditionally used in Chinese herbal medicine. Structurally, it features a oleanane-type skeleton with a glucose moiety attached at the C3 position and a hydroperoxy group at C23 in its precursor, liguroside A . The reduction of liguroside A using triphenylphosphine replaces the hydroperoxy group with a hydroxyl group, yielding kudingoside B (Figure 2 in ) . This modification significantly alters its bioactivity, particularly its inhibitory effects on enzymes such as leukocyte-type 12-lipoxygenase (12-LOX), which is implicated in inflammatory responses .

Eigenschaften

Molekularformel |

C31H44O13 |

|---|---|

Molekulargewicht |

624.7 g/mol |

IUPAC-Name |

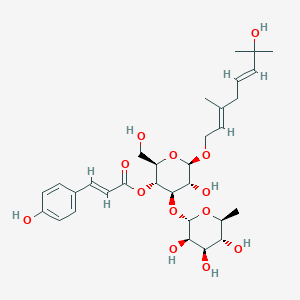

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C31H44O13/c1-17(6-5-14-31(3,4)39)13-15-40-29-26(38)28(44-30-25(37)24(36)23(35)18(2)41-30)27(21(16-32)42-29)43-22(34)12-9-19-7-10-20(33)11-8-19/h5,7-14,18,21,23-30,32-33,35-39H,6,15-16H2,1-4H3/b12-9+,14-5+,17-13+/t18-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1 |

InChI-Schlüssel |

IKDNBBFTJMGDQU-HIXMWDEBSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O)CO)OC/C=C(\C)/C/C=C/C(C)(C)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCC=C(C)CC=CC(C)(C)O)O)O)O)O |

Synonyme |

7-hydroxy-3,7-dimethyl-2,5-octadienyl-O-(alpha-L-rhamnopyranosyl)-(1-3)-(4-O-trans-p-coumaroyl)-beta-D-glucopyranoside kudingoside B |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Liguroside A

- Structure : Contains a hydroperoxy (-OOH) group at C23.

- Synthesis : Naturally occurring in Ligustrum species.

- Key Feature : The hydroperoxy group enables covalent interactions with enzymatic active sites, contributing to irreversible inhibition of 12-LOX .

Liguroside B

- Structure : Differs from liguroside A in the position of the hydroperoxy group (e.g., C24 instead of C23) and/or sugar moiety configuration.

- Bioactivity : Exhibits similar but less potent 12-LOX inhibition compared to liguroside A due to steric hindrance from altered functional group positioning .

Kudingoside A

Kudingoside B

- Structure : Lacks the hydroperoxy group; features a hydroxyl group at C23.

- Molecular Weight : Slightly lower than liguroside A due to the replacement of -OOH (-33 g/mol) with -OH (-17 g/mol) .

Table 1: Enzymatic Inhibition and Physicochemical Properties

| Compound | Hydroperoxy Group | 12-LOX Inhibition (IC₅₀) | Solubility (in H₂O) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Liguroside A | Yes | 0.8 µM | Low | 792.9 |

| Liguroside B | Yes | 2.5 µM | Low | 792.9 |

| Kudingoside B | No | 5.2 µM | Moderate | 776.9 |

Notes:

- The hydroperoxy group in ligurosides enhances 12-LOX inhibition by forming covalent bonds with catalytic residues, as demonstrated by the 6.5-fold lower potency of kudingoside B .

- Reduced molecular weight and polarity in kudingoside B improve aqueous solubility compared to ligurosides, broadening its pharmacokinetic applicability .

Mechanistic Implications

- Irreversible vs. Reversible Inhibition : Ligurosides act as irreversible inhibitors due to their hydroperoxy groups, while kudingoside B shows reversible, competitive inhibition .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for isolating and characterizing Kudingoside B from plant matrices?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as preparative HPLC or column chromatography. Structural elucidation requires NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and glycosidic linkages . Purity should be verified via HPLC-UV or LC-MS with ≥95% purity thresholds. For reproducibility, document solvent ratios, temperature, and column specifications in detail .

Q. How can researchers design in vitro assays to evaluate Kudingoside B’s antioxidant activity while minimizing false positives?

- Methodological Answer : Use multiple assays (e.g., DPPH, FRAP, ORAC) to cross-validate results. Include positive controls (e.g., ascorbic acid) and account for interference from co-extracted compounds (e.g., polyphenols) via blank corrections. Normalize data to total phenolic content to contextualize activity . Optimize cell-free vs. cell-based models depending on mechanistic hypotheses (e.g., ROS scavenging vs. Nrf2 pathway activation) .

Q. What are the best practices for ensuring reproducibility in Kudingoside B pharmacokinetic studies?

- Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous). Use LC-MS/MS for quantification with deuterated internal standards to improve accuracy. Report bioavailability, half-life (t½), and tissue distribution with standard deviations across ≥3 biological replicates .

Advanced Research Questions

Q. How can conflicting results regarding Kudingoside B’s anti-inflammatory mechanisms be systematically analyzed?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines ) to aggregate data from in vivo and in vitro studies. Use meta-analysis to quantify effect sizes across models (e.g., LPS-induced macrophages vs. carrageenan-induced edema). Assess bias via Cochrane Risk of Tool , and stratify findings by dosage, model type, and biomarkers (e.g., TNF-α vs. IL-6) .

Q. What experimental designs are optimal for elucidating Kudingoside B’s dual pro-apoptotic and cytoprotective effects in cancer vs. normal cells?

- Methodological Answer : Employ co-culture systems to compare selectivity. Use transcriptomics (RNA-seq) and proteomics (Western blot) to map pathways (e.g., Bcl-2/Bax ratio in apoptosis vs. Nrf2 in cytoprotection). Validate via CRISPR knockouts of target genes (e.g., p53 or Keap1) .

Q. How should researchers address discrepancies in Kudingoside B’s reported bioavailability across studies?

- Methodological Answer : Re-evaluate extraction protocols (e.g., solid-phase vs. liquid-liquid extraction) and analytical methods (e.g., LC-MS vs. ELISA). Perform stability studies under varying pH/temperature conditions. Use PBPK modeling to simulate absorption dynamics and identify formulation adjuvants (e.g., nanoemulsions) to enhance solubility .

Q. What frameworks can guide hypothesis generation for Kudingoside B’s unexplored neuroprotective roles?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets (e.g., Aβ aggregation in Alzheimer’s). Use scoping reviews to map gaps in preclinical models (e.g., transgenic mice vs. Caenorhabditis elegans). Combine omics data with network pharmacology to predict multi-target interactions .

Data Presentation Guidelines

-

Table 1 : Comparison of Analytical Techniques for Kudingoside B Characterization

Technique Purpose Advantages Limitations References HPLC-UV Purity assessment Cost-effective, rapid Low sensitivity for trace impurities HR-MS Molecular weight confirmation High accuracy (±0.001 Da) Requires pure samples 2D-NMR Structural elucidation Resolves complex glycosidic bonds Time-intensive, expert-dependent

Key Methodological Recommendations

- For mechanistic studies : Integrate multi-omics approaches (transcriptomics, metabolomics) with phenotypic screening .

- For meta-analyses : Adhere to PRISMA 2020 guidelines for transparency in study selection and data extraction .

- For in vivo reproducibility : Report ARRIVE 2.0-compliant animal protocols, including randomization and blinding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.